Bilaid A

Beschreibung

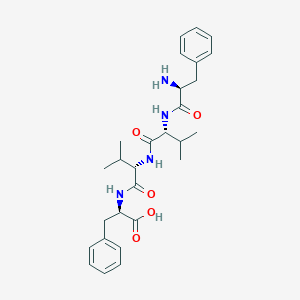

L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine is a natural product found in Penicillium with data available.

Eigenschaften

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O5/c1-17(2)23(26(34)30-22(28(36)37)16-20-13-9-6-10-14-20)32-27(35)24(18(3)4)31-25(33)21(29)15-19-11-7-5-8-12-19/h5-14,17-18,21-24H,15-16,29H2,1-4H3,(H,30,34)(H,31,33)(H,32,35)(H,36,37)/t21-,22+,23-,24+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUGGGVTLCYZPU-UARRHKHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Bilaid A: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bilaid A is a naturally occurring tetrapeptide identified as a weak agonist for the μ-opioid receptor (MOPr).[1] Its mechanism of action is initiated by binding to and activating the MOPr, a member of the G protein-coupled receptor (GPCR) superfamily. This interaction triggers intracellular signaling cascades that are primarily mediated by inhibitory G proteins (Gαi/o). While exhibiting modest affinity for the MOPr, Bilaid A serves as a scaffold for the development of more potent and biased agonists, such as bilorphin, which show a preference for G protein signaling over β-arrestin recruitment.[2] This guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental characterization of Bilaid A and related compounds.

Core Mechanism of Action: μ-Opioid Receptor Agonism

The primary mechanism of action of Bilaid A is its function as an agonist at the μ-opioid receptor.[1] The MOPr is a class A GPCR that, upon activation, modulates a series of intracellular signaling pathways, leading to the pharmacological effects associated with opioids, such as analgesia.[3][4]

The activation process can be summarized in the following steps:

-

Ligand Binding: Bilaid A binds to the orthosteric binding pocket of the μ-opioid receptor. This binding event induces a conformational change in the receptor.

-

G Protein Coupling and Activation: The conformational change in the MOPr facilitates the coupling and activation of an associated heterotrimeric G protein of the Gαi/o family. This process involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit.

-

Signal Transduction: The activated G protein dissociates into its Gαi/o-GTP and Gβγ subunits, both of which can interact with downstream effector proteins to propagate the signal.

Downstream Signaling Pathways

Activation of the μ-opioid receptor by an agonist like Bilaid A can initiate two main signaling pathways: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway. The balance between these pathways determines the overall cellular and physiological response.

G Protein-Dependent Signaling

This pathway is considered responsible for the primary analgesic effects of opioids.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

The Gβγ subunit complex directly interacts with and activates G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and hyperpolarization of the neuronal membrane. This reduces neuronal excitability.

-

The Gβγ subunits also inhibit voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of neurotransmitters such as glutamate and substance P from presynaptic terminals.

-

β-Arrestin-Mediated Signaling

This pathway is primarily associated with receptor desensitization, internalization, and some of the adverse effects of opioids, such as respiratory depression and constipation.

-

Receptor Phosphorylation: Upon prolonged agonist binding, GPCR kinases (GRKs) phosphorylate the intracellular domains of the MOPr.

-

β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins (β-arrestin 1 and 2).

-

Desensitization and Internalization: The binding of β-arrestin sterically hinders further G protein coupling, leading to desensitization. β-arrestin also acts as an adaptor protein to facilitate the internalization of the receptor via clathrin-coated pits.

-

Scaffolding for Downstream Signaling: β-arrestin can also act as a scaffold for other signaling proteins, such as mitogen-activated protein kinases (MAPKs), initiating G protein-independent signaling cascades.

The related compound, bilorphin, is a G protein-biased agonist, meaning it preferentially activates the G protein pathway while only weakly engaging the β-arrestin pathway. It is plausible that Bilaid A shares this bias, albeit with lower potency.

Caption: Signaling pathways of the μ-opioid receptor activated by Bilaid A.

Quantitative Pharmacological Data

Specific quantitative data for Bilaid A is limited in publicly available literature. The table below presents representative data for Bilaid A's binding affinity, alongside values for the standard agonist morphine and the related G protein-biased agonist bilorphin for comparison.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| Bilaid A | Human MOPr | Radioligand Binding | Kᵢ | 3.1 µM | |

| Morphine | Human MOPr | Radioligand Binding | Kᵢ | 1.168 nM | |

| Bilorphin | Human MOPr | Radioligand Binding | Kᵢ | 1.1 nM | |

| Morphine | Human MOPr | [³⁵S]GTPγS Binding | EC₅₀ | ~50 nM | |

| Bilorphin | Human MOPr | G Protein Activation | EC₅₀ | Sub-nanomolar | |

| Morphine | Human MOPr | β-Arrestin 2 Recruitment | EC₅₀ | ~100-300 nM | |

| Bilorphin | Human MOPr | β-Arrestin 2 Recruitment | Minimal Recruitment | N/A |

Note: Kᵢ (inhibitory constant) is a measure of binding affinity; a lower Kᵢ indicates higher affinity. EC₅₀ (half-maximal effective concentration) is a measure of potency; a lower EC₅₀ indicates higher potency. Values can vary based on experimental conditions.

Experimental Protocols

The characterization of a μ-opioid receptor agonist like Bilaid A involves several key in vitro assays to determine its binding affinity, functional potency, and signaling bias.

Radioligand Binding Assay

This assay measures the affinity of a compound for the receptor by competing with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competition Binding: A fixed concentration of a radiolabeled MOPr antagonist or agonist (e.g., [³H]diprenorphine or [³H]DAMGO) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (Bilaid A).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

References

The Discovery and Synthesis of Bilaid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bilaid A is a novel tetrapeptide with a unique alternating L-D-L-D stereochemical configuration, first isolated from an Australian estuarine fungus, Penicillium sp. MST-MF667. As a weak agonist of the µ-opioid receptor (MOR), it represents a new scaffold for the development of opioid-based analgesics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Bilaid A, including detailed experimental protocols and a summary of its biological activity.

Discovery and Isolation

The discovery of Bilaid A was the result of a screening program aimed at identifying novel bioactive compounds from fungal extracts. The producing organism, Penicillium sp. MST-MF667, was isolated from sediment collected from the estuarine environment of Pipe Clay Lagoon, Tasmania, Australia.

Fungal Cultivation and Extraction

Penicillium sp. MST-MF667 was cultivated on a solid-phase rice medium. The culture was incubated for a period of 28 days to allow for the production of secondary metabolites. Following incubation, the fungal biomass and rice medium were extracted with an organic solvent, typically ethyl acetate, to isolate the crude mixture of natural products. The organic extract was then concentrated under reduced pressure to yield a crude extract.

Bioassay-Guided Fractionation and Purification

The crude extract underwent a bioassay-guided fractionation process to isolate the active components. The primary screen involved assessing the extract's ability to inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) formation in cells expressing the human µ-opioid receptor, indicating MOR agonist activity.

The active fractions were subjected to multiple rounds of chromatographic separation to purify Bilaid A. A typical purification workflow is as follows:

-

Initial Fractionation: The crude extract was fractionated using vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Reversed-Phase Chromatography: Active fractions from VLC were further purified by reversed-phase column chromatography (e.g., C18 silica gel), eluting with a water/acetonitrile or water/methanol gradient.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure Bilaid A was achieved by semi-preparative reversed-phase HPLC.

The structure of Bilaid A was elucidated using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The absolute configuration of the amino acid residues was determined by Marfey's analysis of the acid hydrolysate.

Synthesis Pathway

The chemical synthesis of Bilaid A and its analogs is crucial for confirming its structure, enabling structure-activity relationship (SAR) studies, and providing a scalable source of the compound for further investigation. Solid-phase peptide synthesis (SPPS) is the method of choice for preparing these tetrapeptides.

Solid-Phase Peptide Synthesis (SPPS) of Bilaid A

The synthesis of the linear tetrapeptide precursor of Bilaid A is performed on a solid support, typically a Rink amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid. The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is commonly employed.

General SPPS Cycle:

-

Resin Swelling: The resin is swollen in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of piperidine in DMF (typically 20%).

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA) and coupled to the deprotected N-terminus of the resin-bound peptide.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and by-products.

This cycle is repeated for each amino acid in the sequence (L-Phe, D-Val, L-Val, D-Phe for Bilaid A).

Cleavage and Deprotection

Once the linear tetrapeptide is assembled on the resin, it is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed. This is typically achieved by treating the resin with a cleavage cocktail, most commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) to prevent side reactions.

Purification of Synthetic Bilaid A

The crude synthetic peptide is purified by reversed-phase HPLC to yield the final, highly pure product. The identity and purity of the synthetic Bilaid A are confirmed by analytical HPLC and mass spectrometry.

Biological Activity and Mechanism of Action

Bilaid A functions as a weak agonist at the human µ-opioid receptor (MOR). Its unique alternating stereochemistry is thought to contribute to its biological activity and metabolic stability.

Quantitative Data

| Compound | Receptor Binding Affinity (Ki, µM) vs. [³H]-DAMGO | Functional Potency (IC50, µM) in cAMP Assay |

| Bilaid A | ~3.1 | >10 |

| Morphine | ~0.002 | ~0.01 |

Note: The presented data is approximate and intended for comparative purposes. For precise values, refer to the primary literature.

Signaling Pathway

The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon agonist binding, such as with Bilaid A, the following signaling cascade is initiated:

-

G-Protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi/o protein, leading to its dissociation from the βγ-subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic AMP (cAMP).

-

Ion Channel Modulation: The Gβγ subunits can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms of opioid-induced analgesia.

Experimental Protocols

µ-Opioid Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the µ-opioid receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells).

-

[³H]-DAMGO (a selective MOR radioligand).

-

Test compound (e.g., Bilaid A).

-

Naloxone (a non-selective opioid antagonist for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membranes, [³H]-DAMGO (at a concentration near its Kd), and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.

cAMP Formation Functional Assay

This protocol measures the ability of a test compound to inhibit forskolin-stimulated cAMP production, indicating its functional activity as a MOR agonist.

Materials:

-

HEK293 cells stably expressing the human µ-opioid receptor.

-

Forskolin (an activator of adenylyl cyclase).

-

Test compound (e.g., Bilaid A).

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).

-

Cell culture medium and reagents.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of the test compound for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve and calculate the IC50 value for the test compound.

Visualizations

Figure 1: Experimental workflow for the discovery and synthesis of Bilaid A.

Figure 2: Signaling pathway of Bilaid A at the µ-opioid receptor.

Preliminary In Vitro Studies of Bilaid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on Bilaid A, a tetrapeptide with weak agonist activity at the µ-opioid receptor. The information is compiled from available scientific literature, offering insights into its binding affinity and potential mechanism of action. This document is intended to serve as a foundational resource for researchers interested in the further development and characterization of this compound.

Quantitative Data Summary

The primary quantitative data available for Bilaid A from in vitro studies pertains to its binding affinity for the human µ-opioid receptor (hMOR). This data is crucial for understanding the initial interaction of Bilaid A with its molecular target.

Table 1: Binding Affinity of Bilaid A at the Human µ-Opioid Receptor

| Compound | Receptor | Assay Type | Radioligand | Ki (µM) | Source |

| Bilaid A | Human µ-opioid | Competitive Binding | [3H]DAMGO | 3.1 | Dekan Z. et al., 2019 |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

Detailed experimental protocols for the specific studies on Bilaid A are not publicly available in their entirety. However, based on standard methodologies for in vitro opioid receptor characterization, the following protocols represent the likely procedures used.

µ-Opioid Receptor Competitive Binding Assay

This assay is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the µ-opioid receptor.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human µ-opioid receptor (hMOR).

-

Radioligand: [3H]DAMGO (a selective µ-opioid agonist).

-

Test Compound: Bilaid A.

-

Non-specific Binding Control: Naloxone (a non-selective opioid antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Cell membranes expressing hMOR are thawed on ice and resuspended in assay buffer to a final protein concentration suitable for the assay.

-

Assay Setup: In a 96-well plate, the following are added in triplicate:

-

Total Binding: Assay buffer and radioligand.

-

Non-specific Binding: Assay buffer, radioligand, and a high concentration of naloxone.

-

Competitive Binding: Assay buffer, radioligand, and varying concentrations of Bilaid A.

-

-

Incubation: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: The contents of each well are rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold assay buffer.

-

Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of Bilaid A that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at the Gi/o-coupled µ-opioid receptor by quantifying its effect on the intracellular levels of cyclic AMP (cAMP).

Materials:

-

Cells: CHO or HEK293 cells stably expressing the hMOR.

-

Stimulant: Forskolin (an adenylyl cyclase activator).

-

Test Compound: Bilaid A.

-

Reference Agonist: DAMGO.

-

cAMP Assay Kit: (e.g., HTRF, ELISA, or other formats).

Procedure:

-

Cell Plating: Cells are seeded in 96- or 384-well plates and cultured to the desired confluency.

-

Compound Addition: Cells are pre-incubated with varying concentrations of Bilaid A or the reference agonist.

-

Stimulation: Forskolin is added to all wells (except the basal control) to stimulate cAMP production.

-

Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Cell lysis buffer is added, and the intracellular cAMP concentration is measured according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP accumulation is calculated for each concentration of Bilaid A. An EC50 (half-maximal effective concentration) and Emax (maximum effect) are determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of a G protein-biased µ-opioid agonist like Bilaid A and the general workflow of the in vitro assays.

Caption: Figure 1: G Protein-Biased µ-Opioid Receptor Signaling Pathway.

Caption: Figure 2: General Workflow for In Vitro Characterization.

Conclusion and Future Directions

The preliminary in vitro data indicate that Bilaid A is a weak agonist at the µ-opioid receptor, with a binding affinity in the low micromolar range. Its characterization as a G protein-biased agonist suggests a potential for a favorable therapeutic profile, though further studies are required to confirm this.

Future in vitro research on Bilaid A should focus on:

-

Comprehensive Functional Characterization: Determining the EC50 and Emax in functional assays, such as cAMP inhibition and GTPγS binding, to quantify its potency and efficacy as a µ-opioid receptor agonist.

-

Bias Quantification: Performing β-arrestin recruitment assays to quantitatively assess the G protein bias of Bilaid A compared to standard µ-opioid receptor agonists.

-

Selectivity Profiling: Screening Bilaid A against other opioid receptor subtypes (δ and κ) and a broader panel of receptors to determine its selectivity.

A more complete in vitro pharmacological profile will be essential for guiding any subsequent in vivo studies and for evaluating the therapeutic potential of Bilaid A and its analogs.

The Role of Bilaid A in Cellular Signaling: A Technical Guide

An In-depth Examination of a Novel Tetrapeptide's Interaction with the µ-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular signaling pathways modulated by Bilaid A, a novel tetrapeptide identified from an Australian estuarine isolate of Penicillium sp. MST-MF667. Bilaid A has been characterized as a weak agonist of the µ-opioid receptor (MOPr), a key target in pain management. This document details the mechanism of action of Bilaid A, presents quantitative data on its receptor affinity, outlines the experimental protocols used for its characterization, and visualizes its role in the context of G protein-biased signaling at the MOPr. The information presented herein is primarily derived from the foundational study by Dekan et al. (2019) published in the Proceedings of the National Academy of Sciences (PNAS).

Core Concepts: Bilaid A and µ-Opioid Receptor Signaling

Bilaid A is a unique tetrapeptide with an alternating L-D-L-D stereochemical configuration. Its significance in cellular signaling stems from its activity as an agonist at the µ-opioid receptor (MOPr), a class A G protein-coupled receptor (GPCR). The activation of MOPr is central to the analgesic effects of most clinically used opioids.

Upon agonist binding, the MOPr undergoes a conformational change that triggers intracellular signaling cascades. The two primary pathways initiated by MOPr activation are:

-

G Protein Signaling: The receptor couples to inhibitory G proteins (Gi/o), leading to the dissociation of Gα and Gβγ subunits. This results in the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This pathway is predominantly associated with the therapeutic analgesic effects of opioids.

-

β-Arrestin Recruitment: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), the receptor recruits β-arrestin proteins. This leads to receptor desensitization, internalization, and the initiation of a separate wave of signaling events. The β-arrestin pathway has been implicated in many of the adverse side effects of opioids, including respiratory depression, constipation, and the development of tolerance.

The discovery of Bilaid A and its synthetic analogs, such as bilorphin, has contributed to the understanding of biased agonism . A biased agonist is a ligand that preferentially activates one signaling pathway over another. Bilorphin, a potent derivative of the Bilaid A scaffold, has been shown to be a G protein-biased agonist, meaning it activates the G protein pathway to a much greater extent than the β-arrestin pathway. While Bilaid A itself is a weak agonist, its discovery has provided a novel chemical scaffold for the design of such biased agonists, which hold promise for the development of safer analgesics with fewer side effects.

Signaling Pathway of Bilaid A at the µ-Opioid Receptor

The following diagram illustrates the signaling cascade initiated by the binding of an agonist like Bilaid A to the µ-opioid receptor, highlighting the divergence into the G protein and β-arrestin pathways.

Quantitative Data

The primary quantitative measure of Bilaid A's activity at the µ-opioid receptor is its binding affinity, expressed as the inhibitor constant (Ki). This value was determined through competitive radioligand binding assays.

| Compound | Receptor | Assay Type | Radioligand | Ki (µM) | Source |

| Bilaid A | human µ-opioid | Competition Binding | [3H]DAMGO | 3.1 | Dekan et al., 2019[1] |

| Bilaid C | human µ-opioid | Competition Binding | [3H]DAMGO | 0.210 | Dekan et al., 2019 |

| Bilorphin | human µ-opioid | Competition Binding | [3H]DAMGO | 0.0011 | Dekan et al., 2019 |

Experimental Protocols

The characterization of Bilaid A and its analogs involved several key experimental procedures. The following sections provide detailed methodologies for these assays, based on the information available in the primary literature.

General Experimental Workflow

The following diagram outlines the typical workflow for the discovery and characterization of a novel opioid receptor ligand like Bilaid A.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., Bilaid A) for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

-

Cell Lines and Membrane Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing the human µ-opioid receptor (hMOPr) are cultured under standard conditions (e.g., Dulbecco's Modified Eagle's Medium with 10% fetal bovine serum, 1% penicillin-streptomycin, at 37°C in a 5% CO₂ atmosphere).

-

Cells are harvested, and crude membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

Membrane preparations are incubated with a fixed concentration of a radiolabeled MOPr agonist, such as [³H]DAMGO (typically at its KD concentration).

-

Increasing concentrations of the unlabeled test compound (Bilaid A) are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity opioid ligand (e.g., naloxone).

-

The reaction mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to fit a one-site competition binding curve.

-

The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

-

The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

G Protein Activation Assay (GIRK Channel Activation)

This electrophysiological assay measures the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels in response to MOPr agonism, which is a direct downstream consequence of Gi/o protein activation.

-

Cell Line:

-

AtT-20 cells, which endogenously express GIRK channels, are stably transfected with the mouse µ-opioid receptor (mMOPr).

-

-

Electrophysiology (Perforated Patch-Clamp):

-

Whole-cell currents are recorded using the perforated patch-clamp technique to maintain the integrity of the intracellular signaling environment. The patch pipette solution contains a pore-forming agent like amphotericin B.

-

Cells are voltage-clamped at a holding potential (e.g., -60 mV).

-

The extracellular solution contains a high concentration of potassium to increase the inward GIRK current.

-

The test compound (Bilaid A or its analogs) is applied to the cell at various concentrations.

-

The resulting inward current, indicative of GIRK channel activation, is measured.

-

-

Data Analysis:

-

The magnitude of the inward current is plotted against the concentration of the test compound to generate a dose-response curve.

-

The EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined by fitting the data to a sigmoidal dose-response equation.

-

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated µ-opioid receptor. A common method is the PathHunter® β-arrestin recruitment assay, which is based on enzyme fragment complementation.

-

Cell Line:

-

A cell line (e.g., CHO-K1) is engineered to co-express the µ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

-

Assay Procedure:

-

Cells are plated in a multi-well format (e.g., 384-well plate) and incubated overnight.

-

Serial dilutions of the test compound are prepared and added to the cells.

-

The plate is incubated for a specific period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Upon recruitment, the two enzyme fragments are brought into close proximity, forming an active enzyme.

-

A detection reagent containing the enzyme's substrate is added to each well.

-

The plate is incubated at room temperature to allow the enzymatic reaction to proceed.

-

The resulting chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer.

-

-

Data Analysis:

-

The raw luminescence data is normalized to a vehicle control (0% activation) and a reference full agonist (e.g., DAMGO) (100% activation).

-

A dose-response curve is generated by plotting the normalized response against the logarithm of the test compound's concentration.

-

The EC₅₀ and Emax for β-arrestin recruitment are determined from this curve.

-

Conclusion

Bilaid A, while a weak agonist, represents a significant discovery as it provides a novel chemical scaffold with an unusual alternating stereochemistry that targets the µ-opioid receptor. The true value of this discovery lies in the subsequent development of potent, G protein-biased agonists like bilorphin. The study of these compounds deepens our understanding of the molecular mechanisms underlying opioid signaling and opens new avenues for the rational design of safer and more effective analgesics. The experimental protocols detailed in this guide provide a framework for the continued investigation of Bilaid A and other novel ligands targeting the µ-opioid receptor, with the ultimate goal of developing therapeutics that maximize analgesic efficacy while minimizing detrimental side effects.

References

Exploring the Therapeutic Potential of Bilaid A: A Technical Guide

Introduction

Bilaid A is a tetrapeptide that was first isolated from an Australian estuarine fungus, Penicillium sp. MST-MF667.[1] It is characterized by an unusual alternating L-D-L-D stereochemical arrangement of its amino acid residues.[2][3] While Bilaid A itself is a weak µ-opioid agonist, its discovery has been significant.[1] It has served as a foundational scaffold for the development of more potent and selective µ-opioid receptor (MOPr) agonists with therapeutic potential for pain management.[2] This technical guide provides an in-depth overview of Bilaid A, its derivatives, and their potential therapeutic applications, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Quantitative Data

The primary quantitative data available for Bilaid A and its derivatives relate to their binding affinity for the human µ-opioid receptor (hMOPr). This is typically expressed as the inhibition constant (Ki), which indicates the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

| Compound | Structure | hMOPr Binding Affinity (Ki) | Reference |

| Bilaid A | FvVf-OH | 3.1 µM | |

| Bilaid A Amide | FvVf-NH2 | 0.75 µM | |

| Bilaid C | 210 nM | ||

| Bilorphin | 1.1 nM |

FvVf represents the amino acid sequence with alternating chirality.

Mechanism of Action and Signaling Pathways

Agonists of the µ-opioid receptor are the primary modality for treating severe pain. However, their clinical utility is often hampered by significant side effects, including respiratory depression, constipation, and the potential for tolerance and dependence. These adverse effects are primarily attributed to the recruitment of a protein called β-arrestin following receptor activation.

The therapeutic innovation stemming from the discovery of Bilaid A lies in the development of "biased" agonists. These molecules, such as bilorphin, preferentially activate the G protein signaling pathway, which is responsible for analgesia, while minimizing the recruitment of β-arrestin. This biased agonism is believed to offer a safer therapeutic window, providing pain relief with a reduced side effect profile.

Below is a diagram illustrating the differential signaling pathways of conventional MOPr agonists versus G protein-biased agonists.

Caption: Differential signaling of MOPr agonists.

Experimental Protocols

The following outlines the general methodologies employed in the research leading to the development of Bilaid A-derived compounds.

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the compounds for the µ-opioid receptor.

-

Methodology:

-

Membranes from cells expressing the human µ-opioid receptor (hMOPr) are prepared.

-

The membranes are incubated with a radiolabeled ligand that is known to bind to the hMOPr (e.g., [³H]DAMGO).

-

Increasing concentrations of the test compound (e.g., Bilaid A, bilorphin) are added to compete with the radioligand for binding to the receptor.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

-

2. Functional Assays (cAMP Inhibition)

-

Objective: To assess the agonist activity of the compounds at the µ-opioid receptor.

-

Methodology:

-

Cells expressing the hMOPr are treated with forskolin to stimulate the production of cyclic AMP (cAMP).

-

The cells are then incubated with varying concentrations of the test compound.

-

Activation of the µ-opioid receptor by an agonist inhibits the production of cAMP.

-

The intracellular levels of cAMP are measured using a suitable assay kit (e.g., ELISA-based).

-

The EC50 (the concentration of the agonist that produces 50% of the maximal response) is determined to quantify the potency of the compound.

-

3. β-Arrestin Recruitment Assays

-

Objective: To measure the extent to which the compounds promote the interaction of β-arrestin with the µ-opioid receptor.

-

Methodology:

-

A variety of techniques can be used, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays.

-

In a typical BRET assay, the hMOPr is fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin is fused to a BRET acceptor (e.g., YFP).

-

Upon agonist-induced recruitment of β-arrestin to the receptor, the donor and acceptor are brought into close proximity, resulting in energy transfer and a measurable light signal.

-

The potency and efficacy of the test compounds for β-arrestin recruitment are determined from concentration-response curves.

-

Experimental Workflow

The discovery and development of therapeutically relevant compounds from Bilaid A followed a logical and systematic progression.

Caption: Workflow from discovery to preclinical candidate.

Conclusion and Future Directions

Bilaid A, while not a potent therapeutic agent in itself, has proven to be an invaluable discovery. It has provided a unique chemical scaffold for the design of novel, G protein-biased µ-opioid receptor agonists. The development of bilorphin and its orally active glycosylated analog, bilactorphin, demonstrates the potential of this class of compounds to become safer and more effective analgesics. Further research will likely focus on optimizing the pharmacokinetic properties of these compounds and evaluating their long-term efficacy and safety in preclinical and clinical settings. The exploration of microbial sources for novel analgesic compounds, inspired by the discovery of the bilaids, represents a promising avenue for future drug discovery efforts.

References

Unveiling the Molecular Target of Bilaid A: A Technical Guide to Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilaid A, a tetrapeptide initially isolated from an Australian fungus, has emerged as a molecule of interest in the field of pharmacology. Its unique structure and biological activity have prompted investigations into its mechanism of action and potential therapeutic applications. This technical guide provides an in-depth overview of the target identification and validation process for Bilaid A, with a focus on the experimental methodologies and data that have elucidated its primary molecular target and signaling pathways.

Target Identification: Pinpointing the µ-Opioid Receptor

Initial efforts to identify the molecular target of Bilaid A utilized a combination of computational and experimental approaches. The primary hypothesis, based on the known pharmacology of similar peptide natural products, pointed towards the opioid receptor family.

In Silico Screening and Molecular Docking

Computational docking studies were employed to predict the binding affinity of Bilaid A to various G protein-coupled receptors (GPCRs). These simulations revealed a favorable binding pose and energy for Bilaid A within the orthosteric binding pocket of the µ-opioid receptor (MOPr).

Radioligand Binding Assays

To experimentally validate the in silico findings, competitive radioligand binding assays were performed. These assays measure the ability of a test compound (Bilaid A) to displace a radiolabeled ligand with known high affinity for the target receptor.

Quantitative Data from Radioligand Binding Assays

| Compound | Target Receptor | Radioligand | Kᵢ (nM) |

| Bilaid A | Human µ-Opioid Receptor (hMOPr) | [³H]-DAMGO | 3100[1] |

| Bilaid C | Human µ-Opioid Receptor (hMOPr) | [³H]-DAMGO | 210[1] |

| Bilorphin | Human µ-Opioid Receptor (hMOPr) | [³H]-DAMGO | 1.5[1] |

Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

These results confirmed that Bilaid A and its analogs directly bind to the µ-opioid receptor, with Bilaid A itself exhibiting a micromolar affinity. The significantly higher affinity of the rationally designed analog, bilorphin, underscores the potential for optimizing the Bilaid A scaffold.

Target Validation: Elucidating the Functional Consequences of Receptor Binding

Following the identification of the µ-opioid receptor as the direct binding partner of Bilaid A, subsequent validation studies focused on characterizing the functional activity of this interaction. The key question was whether Bilaid A acts as an agonist, antagonist, or inverse agonist at the MOPr.

G Protein Activation Assays

The canonical signaling pathway of the µ-opioid receptor involves the activation of inhibitory G proteins (Gαi/o). Ligand-induced G protein activation can be quantified using GTPγS binding assays. In this assay, the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is measured in the presence of the test compound.

Quantitative Data from G Protein Activation Assays

| Compound | Assay | Potency (EC₅₀, nM) | Efficacy (% of Morphine) |

| Bilaid C | GTPγS Binding | 14-fold weaker than Morphine[1] | Not Reported |

| Bilorphin | GTPγS Binding | > Morphine[1] | Not Reported |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

These functional assays demonstrated that Bilaid A and its analogs act as agonists at the µ-opioid receptor, stimulating G protein signaling.

β-Arrestin Recruitment Assays

In addition to G protein signaling, GPCRs can also signal through β-arrestin pathways, which are often associated with receptor desensitization, internalization, and certain side effects of opioid drugs. To investigate the signaling bias of Bilaid A and its derivatives, β-arrestin recruitment assays were performed. The PathHunter® β-arrestin assay, a widely used enzyme fragment complementation-based method, was employed for this purpose.

Key Findings from β-Arrestin Recruitment Assays:

-

Bilorphin , the optimized analog of Bilaid A, was found to be a G protein-biased agonist .

-

It demonstrated significantly less recruitment of β-arrestin compared to the standard opioid agonist, morphine.

-

The G protein bias of bilorphin was comparable to that of oliceridine, a known G protein-biased µ-opioid receptor agonist.

This discovery of biased agonism is a critical aspect of the pharmacological profile of the Bilaid A scaffold and suggests a potential for developing safer analgesics with reduced side effects.

Signaling Pathways and Experimental Workflows

Bilaid A Signaling at the µ-Opioid Receptor

The following diagram illustrates the biased agonism of Bilaid A analogs at the µ-opioid receptor.

References

Unraveling the Architecture of Bilaid A: A Technical Guide to its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of Bilaid A, a novel tetrapeptide with weak µ-opioid agonist activity, isolated from the Australian estuarine fungus Penicillium sp. MST-MF667. The determination of its unique molecular architecture, featuring an alternating L-D-L-D stereochemical configuration, was accomplished through a combination of advanced spectroscopic and chemical techniques. This document provides a comprehensive overview of the data and methodologies employed, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic and Physicochemical Characterization

The foundational step in the structural elucidation of Bilaid A involved its isolation and characterization using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provided crucial information regarding the elemental composition, molecular weight, and the intricate connectivity of atoms within the molecule.

Table 1: Physicochemical and Mass Spectrometry Data for Bilaid A

| Parameter | Value |

| Molecular Formula | C₂₈H₃₈N₄O₅ |

| Molecular Weight | 510.63 g/mol |

| HR-ESI-MS ([M+H]⁺) | m/z 511.2869 (calculated for C₂₈H₃₉N₄O₅⁺, 511.2915) |

The molecular formula was established through High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), which indicated a molecular weight of 510.63 g/mol .

Further detailed structural information was gleaned from one- and two-dimensional NMR experiments. The proton (¹H) and carbon (¹³C) NMR spectra revealed the presence of four amino acid residues.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Bilaid A (in DMSO-d₆)

| Position | Amino Acid Residue | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, J in Hz) |

| 1 | L-Phenylalanine | 173.5 (C=O), 137.8 (C), 129.2 (CHx2), 128.1 (CHx2), 126.3 (CH), 54.5 (α-CH), 37.1 (β-CH₂) | 8.15 (d, J=8.5, NH), 4.45 (m, α-CH), 3.05 (dd, J=13.8, 4.5, β-CHa), 2.90 (dd, J=13.8, 9.5, β-CHb) |

| 2 | D-Valine | 171.8 (C=O), 59.2 (α-CH), 30.2 (β-CH), 19.2 (γ-CH₃), 18.5 (γ'-CH₃) | 8.05 (d, J=8.8, NH), 4.20 (t, J=8.8, α-CH), 2.00 (m, β-CH), 0.85 (d, J=6.8, γ-CH₃), 0.80 (d, J=6.8, γ'-CH₃) |

| 3 | L-Valine | 171.5 (C=O), 58.9 (α-CH), 30.4 (β-CH), 19.4 (γ-CH₃), 18.8 (γ'-CH₃) | 7.95 (d, J=9.0, NH), 4.15 (t, J=9.0, α-CH), 1.95 (m, β-CH), 0.90 (d, J=6.7, γ-CH₃), 0.88 (d, J=6.7, γ'-CH₃) |

| 4 | D-Phenylalanine | 172.9 (C=O), 138.2 (C), 129.5 (CHx2), 128.4 (CHx2), 126.5 (CH), 55.1 (α-CH), 37.5 (β-CH₂) | 8.30 (d, J=8.2, NH), 4.60 (m, α-CH), 3.15 (dd, J=13.5, 4.2, β-CHa), 2.95 (dd, J=13.5, 10.0, β-CHb) |

Experimental Protocols

The structural elucidation of Bilaid A was a multi-step process, beginning with the fermentation of the source organism and culminating in the chemical synthesis for stereochemical confirmation.

Fermentation and Isolation

The fungal strain Penicillium sp. MST-MF667 was cultured in a suitable broth medium to produce the target secondary metabolites. The culture broth was then subjected to a series of extraction and chromatographic steps to isolate Bilaid A.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra were acquired on a Bruker Avance 600 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are in Hertz (Hz).

Mass Spectrometry (MS): High-resolution mass spectra were obtained on a Waters Q-TOF Premier mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Stereochemical Analysis

The absolute stereochemistry of the amino acid residues was determined by Marfey's analysis. This involved the acid hydrolysis of Bilaid A, followed by derivatization of the resulting amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent). The resulting diastereomeric derivatives were then analyzed by HPLC and compared with authentic standards.

Total Synthesis

To unequivocally confirm the proposed structure and stereochemistry, Bilaid A was prepared by solid-phase peptide synthesis (SPPS). The synthesis was performed on a rink amide resin using Fmoc-protected amino acids. The sequential coupling of Fmoc-D-Phe-OH, Fmoc-L-Val-OH, Fmoc-D-Val-OH, and Fmoc-L-Phe-OH, followed by cleavage from the resin and purification by HPLC, yielded synthetic Bilaid A. The spectroscopic data of the synthetic material were identical to those of the natural product, confirming the structure as L-Phe-D-Val-L-Val-D-Phe.

Structural Connectivity and Key Correlations

The sequence of the tetrapeptide was established through the analysis of Heteronuclear Multiple Bond Correlation (HMBC) NMR data. Key HMBC correlations were observed between the amide protons and the carbonyl carbons of adjacent amino acid residues, as depicted below.

Conclusion

The structural elucidation of Bilaid A was achieved through a systematic application of modern analytical techniques. High-resolution mass spectrometry provided the elemental composition, while a suite of NMR experiments established the planar structure and amino acid sequence. The unique alternating L-D-L-D stereochemistry was definitively determined by Marfey's analysis and confirmed by total synthesis. This comprehensive structural information is fundamental for understanding the structure-activity relationship of Bilaid A at the µ-opioid receptor and provides a basis for the design of novel analgesic agents.

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Bilaid A

Disclaimer: Initial searches for a compound named "Bilaid A" yielded limited specific pharmacokinetic and pharmacodynamic data. However, "Bilaid A" is identified as a major analogue of a family of tetrapeptides isolated from an Australian estuarine isolate of Penicillium sp. MST-MF667.[1] It is characterized as a weak μ-opioid agonist.[1] This guide synthesizes the available information on Bilaid A and its analogues, providing a framework for understanding its core pharmacological properties.

Introduction to Bilaid A

Bilaid A is a naturally occurring tetrapeptide with an unusual alternating L-D-L-D chirality.[1][2] Its discovery stemmed from the exploration of secondary metabolites from a fungal isolate.[1] Structurally similar to known short peptide opioid agonists, Bilaid A has been identified as a weak agonist of the μ-opioid receptor (MOPr). This initial finding has spurred the development of more potent analogues, such as bilorphin and bilactorphin, which serve as valuable tools for studying μ-opioid receptor signaling.

Pharmacodynamics

The primary pharmacodynamic effect of Bilaid A and its analogues is the modulation of the μ-opioid receptor.

Mechanism of Action

Bilaid A exerts its effects by binding to and activating the μ-opioid receptor, a G-protein coupled receptor (GPCR). The activation of MOPr by agonists typically initiates downstream signaling cascades through G-proteins, leading to analgesia. It can also, however, trigger β-arrestin pathways, which are often associated with the adverse effects of opioids, such as respiratory depression and tolerance.

A key finding in the study of Bilaid A's more potent analogue, bilorphin, is its nature as a G-protein biased agonist. Bilorphin weakly phosphorylates the MOPr, recruits minimal β-arrestin, and causes almost no receptor internalization, which is in stark contrast to classical opioid peptides like endomorphin-2. This suggests a distinct interaction with the receptor that favors the therapeutic G-protein pathway over the side-effect-associated β-arrestin pathway.

Signaling Pathway

The signaling pathway modulated by Bilaid A and its analogues at the μ-opioid receptor is depicted below. As a weak agonist, Bilaid A's activity is modest, but its derivatives have illuminated a biased signaling mechanism.

Quantitative Pharmacodynamic Data

While specific quantitative data for Bilaid A is sparse, studies on its derivatives provide insight into the potential for this class of compounds.

| Compound | Target | Assay | Parameter | Value | Reference |

| Bilaid A | μ-Opioid Receptor | Radioligand Binding | Ki | Low micromolar | |

| Bilorphin | μ-Opioid Receptor | Radioligand Binding | Ki | 1.1 nM |

Pharmacokinetics

Detailed pharmacokinetic studies on Bilaid A itself are not widely published. The focus has been more on the structure-activity relationship and the development of more potent, systemically active analogues.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME properties of tetrapeptides like Bilaid A are generally challenging for systemic drug delivery. Peptides are often susceptible to enzymatic degradation in the gastrointestinal tract and have poor oral bioavailability.

While systemically inactive, the development of a glycosylated analogue, bilactorphin, demonstrates a strategy to potentially improve pharmacokinetic properties and achieve in vivo efficacy.

Experimental Protocols

To characterize the pharmacokinetics and pharmacodynamics of a compound like Bilaid A, a series of in vitro and in vivo experiments would be necessary. Below are detailed methodologies for key hypothetical experiments.

Experimental Protocol 1: In Vitro μ-Opioid Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of Bilaid A for the human μ-opioid receptor.

-

Materials:

-

HEK293 cells stably expressing the human μ-opioid receptor.

-

[3H]DAMGO (a high-affinity radiolabeled MOPr agonist).

-

Bilaid A (test compound).

-

Naloxone (a non-selective opioid receptor antagonist, for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation counter.

-

-

Method:

-

Prepare cell membranes from the HEK293-MOPr cells.

-

In a 96-well plate, add a fixed concentration of [3H]DAMGO and varying concentrations of Bilaid A to the cell membrane preparation.

-

For non-specific binding, a parallel set of wells will contain [3H]DAMGO and a high concentration of naloxone.

-

Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of Bilaid A and determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Experimental Protocol 2: In Vivo Pharmacokinetic Study in Rats

-

Objective: To determine the key pharmacokinetic parameters of Bilaid A following intravenous administration.

-

Animals: Male Sprague-Dawley rats (n=3-5 per time point).

-

Materials:

-

Bilaid A formulated in a suitable vehicle (e.g., saline with a co-solvent).

-

Intravenous catheters.

-

Blood collection tubes (containing anticoagulant).

-

LC-MS/MS system for bioanalysis.

-

-

Method:

-

Surgically implant catheters in the jugular vein of the rats for blood sampling.

-

Administer a single intravenous bolus dose of Bilaid A (e.g., 1 mg/kg).

-

Collect blood samples at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose.

-

Process the blood samples to obtain plasma.

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Bilaid A in plasma.

-

Analyze the plasma samples to determine the concentration of Bilaid A at each time point.

-

Use pharmacokinetic software to calculate parameters such as clearance, volume of distribution, and half-life.

-

Experimental Workflow Visualization

The workflow for a typical in vivo pharmacokinetic study is outlined below.

Conclusion and Future Directions

Bilaid A is a foundational compound in a novel class of tetrapeptide-based μ-opioid receptor modulators. While its intrinsic activity and pharmacokinetic properties may be limited, it has served as a critical starting point for the design of potent and G-protein biased analogues like bilorphin. The development of these analogues highlights a promising strategy for creating safer opioid analgesics with a reduced side-effect profile.

Future research should focus on:

-

Comprehensive pharmacokinetic profiling of Bilaid A and its more potent analogues to understand their ADME properties.

-

In vivo studies to correlate the G-protein bias with a reduction in adverse effects such as respiratory depression and constipation.

-

Further chemical modifications to improve systemic exposure and oral bioavailability, potentially through strategies like glycosylation or the incorporation of non-natural amino acids.

References

Early-Stage Research on Bilaid A: A Technical Guide on Preclinical Pharmacological Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage, preclinical in vitro pharmacological evaluation of Bilaid A, a tetrapeptide µ-opioid receptor agonist. As direct toxicity studies on Bilaid A are not yet available in the public domain, this document focuses on the existing pharmacological data, which is a critical first step in the preclinical assessment of any new chemical entity. The information presented herein is primarily derived from the foundational research published by Dekan et al. in the Proceedings of the National Academy of Sciences (2019).

Quantitative In Vitro Pharmacological Data

The initial characterization of Bilaid A and its derivatives involved determining their binding affinity and functional activity at the human µ-opioid receptor. The data, summarized in the table below, provides a quantitative measure of the compounds' potency and efficacy in a controlled in vitro environment.

| Compound | Assay Type | Receptor Target | Cell Line | Parameter | Value | Reference |

| Bilaid A | Radioligand Binding Assay | Human µ-opioid | HEK293 | Kᵢ | 3.1 µM | Dekan Z, et al. PNAS. 2019.[1][2] |

| Forskolin-Induced cAMP Assay | Human µ-opioid | HEK293 | % Inhibition at 10 µM | 21% | Dekan Z, et al. PNAS. 2019. | |

| Bilaid A1 | Radioligand Binding Assay | Human µ-opioid | HEK293 | Kᵢ | 750 nM | Dekan Z, et al. PNAS. 2019. |

| Forskolin-Induced cAMP Assay | Human µ-opioid | HEK293 | % Inhibition at 10 µM | 47% | Dekan Z, et al. PNAS. 2019. |

Experimental Protocols

A clear understanding of the methodologies used to generate the pharmacological data is essential for interpretation and potential replication. The following sections detail the protocols for the key in vitro assays.

Cell Culture and Membrane Preparation

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor (hMOR) were utilized for all experiments.

-

Culture Conditions: The cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were cultured at 37°C in a humidified atmosphere containing 5% CO₂.

-

Membrane Preparation (for Binding Assays): Crude cell membranes were prepared by homogenizing the HEK293-hMOR cells in an ice-cold buffer (50 mM Tris-HCl, pH 7.4). The homogenate was then centrifuged, and the resulting membrane pellet was resuspended in the assay buffer for use in the binding assays.

Radioligand Binding Assay

This assay was performed to determine the binding affinity (Kᵢ) of Bilaid A and its derivatives for the human µ-opioid receptor.

-

Principle: This is a competitive binding assay where the test compound (Bilaid A or its analog) competes with a radiolabeled ligand for binding to the receptor.

-

Materials:

-

HEK293-hMOR cell membranes

-

Radioligand: [³H]DAMGO (a selective µ-opioid receptor agonist)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

-

Procedure:

-

HEK293-hMOR cell membranes were incubated with a fixed concentration of [³H]DAMGO and varying concentrations of the unlabeled test compound.

-

The incubation was carried out at room temperature to allow the binding to reach equilibrium.

-

The reaction was terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.

-

The filters were washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters, corresponding to the amount of bound [³H]DAMGO, was quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]DAMGO (IC₅₀) was determined. The IC₅₀ value was then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Forskolin-Induced cAMP Accumulation Assay

This functional assay was used to assess the agonist activity of Bilaid A and its derivatives at the Gᵢ-coupled µ-opioid receptor.

-

Principle: Activation of the µ-opioid receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Forskolin directly activates adenylyl cyclase, causing a robust increase in cAMP. A µ-opioid receptor agonist will counteract this effect, resulting in an inhibition of forskolin-induced cAMP accumulation.

-

Procedure:

-

HEK293-hMOR cells were seeded into multi-well plates.

-

Cells were pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the enzymatic degradation of cAMP.

-

The cells were then stimulated with a fixed concentration of forskolin in the presence of varying concentrations of the test compound.

-

Following incubation, the cells were lysed to release the intracellular cAMP.

-

-

Detection: The concentration of cAMP in the cell lysates was measured using a commercially available competitive immunoassay kit, typically employing a fluorescent or luminescent readout.

-

Data Analysis: The extent to which each concentration of the test compound inhibited the forskolin-stimulated cAMP production was calculated and expressed as a percentage of inhibition.

Visualizations

µ-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the µ-opioid receptor upon activation by an agonist such as Bilaid A.

Caption: General signaling pathway of the µ-opioid receptor activated by an agonist like Bilaid A.

In Vitro Pharmacological Screening Workflow

The logical flow of the initial in vitro characterization of a compound like Bilaid A is depicted in the following workflow diagram.

Caption: Workflow for in vitro pharmacological screening of Bilaid A.

Conclusion and Future Directions

The initial in vitro pharmacological assessment of Bilaid A and its amidated analog, Bilaid A1, demonstrates their activity as agonists at the human µ-opioid receptor. The improved potency of Bilaid A1 suggests that structural modifications can enhance the interaction with the receptor.

It is imperative to note that this pharmacological profile represents only the initial step in a comprehensive preclinical evaluation. To assess the safety and potential toxicity of Bilaid A, a battery of dedicated toxicological studies is required. Future research should prioritize the following:

-

In Vitro Toxicity Screening: Evaluation of cytotoxicity in various cell lines (e.g., hepatic, neuronal, cardiac) to identify potential organ-specific toxicities.

-

Safety Pharmacology: Assessment of effects on vital functions, including cardiovascular (hERG assay), respiratory, and central nervous systems.

-

Genotoxicity: Ames test and other assays to evaluate the mutagenic potential.

-

In Vivo Toxicity Studies: Acute and repeated-dose toxicity studies in relevant animal models to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

The data and protocols presented in this guide provide a solid foundation for the initial pharmacological understanding of Bilaid A. However, a thorough and rigorous toxicological evaluation is a mandatory next step for any further development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Bilaid A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of Bilaid A, a tetrapeptide with the sequence L-Phe-D-Val-L-Val-D-Phe-OH. The synthesis is based on the methodology described in the discovery of Bilaid A by Dekan et al. (2019) and employs standard solid-phase peptide synthesis (SPPS) techniques.

Introduction

Bilaid A is a naturally occurring tetrapeptide isolated from the Australian estuarine fungus Penicillium sp. MST-MF667.[1] It exhibits weak agonist activity at the μ-opioid receptor and has served as a scaffold for the development of more potent and selective opioid receptor modulators, such as bilorphin.[1][2] The unique alternating L-D-L-D stereochemistry of its amino acid residues makes it an interesting target for synthetic chemists and drug discovery programs.

The following protocol outlines the manual solid-phase synthesis of Bilaid A using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which is a widely adopted method for peptide synthesis.

Materials and Reagents

| Reagent | Supplier | Grade |

| Rink Amide MBHA resin | Various | Synthesis Grade |

| Fmoc-D-Phe-OH | Various | Synthesis Grade |

| Fmoc-L-Val-OH | Various | Synthesis Grade |

| Fmoc-D-Val-OH | Various | Synthesis Grade |

| Fmoc-L-Phe-OH | Various | Synthesis Grade |

| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Various | ACS Grade |

| Piperidine | Various | ACS Grade |

| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis Grade |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Various | Peptide Synthesis Grade |

| Trifluoroacetic acid (TFA) | Various | Reagent Grade |

| Triisopropylsilane (TIS) | Various | Reagent Grade |

| Diethyl ether | Various | ACS Grade |

Experimental Protocols

The synthesis of Bilaid A is performed on a solid support (resin) and involves a series of repeating steps of deprotection and coupling, followed by a final cleavage from the resin and purification.

1. Resin Swelling and Preparation

-

Place the Rink Amide MBHA resin in a reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to swell the resin for at least 1 hour with gentle agitation.

-

Drain the DMF.

2. First Amino Acid Coupling (Fmoc-D-Phe-OH)

-

Dissolve Fmoc-D-Phe-OH (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Drain the reaction solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

3. Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin with DMF (5 times).

4. Subsequent Amino Acid Couplings (L-Val, D-Val, L-Phe)

-

Repeat the coupling and deprotection steps for the remaining amino acids in the sequence:

-

Fmoc-L-Val-OH

-

Fmoc-D-Val-OH

-

Fmoc-L-Phe-OH

-

5. Final Cleavage and Deprotection

-

After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and then dry the resin under vacuum.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

6. Purification

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the pure peptide and lyophilize to obtain the final product.

Data Presentation

Table 1: Amino Acid Sequence and Stereochemistry of Bilaid A

| Position | Amino Acid | Stereochemistry |

| 1 | Phenylalanine | L |

| 2 | Valine | D |

| 3 | Valine | L |

| 4 | Phenylalanine | D |

Table 2: Reagent Quantities for a 0.1 mmol Synthesis Scale

| Reagent | Molar Equivalents | Amount |

| Rink Amide MBHA resin (0.5 mmol/g) | 1 | 200 mg |

| Fmoc-amino acids | 3 | 0.3 mmol |

| HBTU | 3 | 0.3 mmol |

| DIPEA | 6 | 0.6 mmol |

| 20% Piperidine in DMF | - | 5 mL per deprotection |

| Cleavage Cocktail | - | 5 mL |

Visualizations

Caption: Workflow for the solid-phase synthesis of Bilaid A.

Caption: The iterative cycle of solid-phase peptide synthesis.

References

Application Notes and Protocols for Bilorphin, a Bilaid-Class Tetrapeptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bilaids are a class of tetrapeptides originally isolated from an Australian fungus. Within this class, the synthetic analog bilorphin has been identified as a potent and selective G protein-biased agonist for the µ-opioid receptor (MOPr).[1][2] Unlike many endogenous and synthetic opioids that activate both G protein signaling and β-arrestin recruitment pathways, bilorphin preferentially activates the G protein pathway.[1][2] This biased agonism is a subject of significant interest in the development of novel analgesics with potentially fewer side effects, such as respiratory depression and tolerance, which are often associated with β-arrestin recruitment.[1]

These application notes provide detailed protocols for cell culture and key in vitro assays to characterize the pharmacological properties of bilorphin and other µ-opioid receptor agonists. The described methods cover the assessment of G protein activation, β-arrestin 2 recruitment, and receptor internalization, which are critical for determining the functional selectivity and signaling bias of such compounds.

Bilorphin Signaling Pathway at the µ-Opioid Receptor

Bilorphin acts as an agonist at the µ-opioid receptor (MOPr), a G protein-coupled receptor (GPCR). Upon binding, it preferentially stabilizes a receptor conformation that favors the activation of the inhibitory G protein (Gi/o) pathway over the β-arrestin 2 recruitment pathway.

Caption: Bilorphin's biased agonism at the µ-opioid receptor.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for bilorphin in comparison to the reference full agonist DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin) and the partial agonist morphine. Data is compiled from studies in recombinant cell lines expressing the µ-opioid receptor.

Table 1: G Protein Activation ([³⁵S]GTPγS Binding Assay)

| Compound | Cell Line | pEC₅₀ (mean ± SEM) | Eₘₐₓ (% of DAMGO, mean ± SEM) |

| Bilorphin | CHO-hMOP | 8.5 ± 0.1 | 95 ± 5 |

| DAMGO | CHO-hMOP | 8.8 ± 0.1 | 100 |

| Morphine | CHO-hMOP | 7.9 ± 0.2 | 80 ± 6 |

Note: pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Eₘₐₓ represents the maximum efficacy of the compound.

Table 2: β-Arrestin 2 Recruitment (PathHunter® Assay)

| Compound | Cell Line | pEC₅₀ (mean ± SEM) | Eₘₐₓ (% of DAMGO, mean ± SEM) |

| Bilorphin | CHO-K1 OPRM1 β-arrestin | 6.2 ± 0.3 | 15 ± 4 |

| DAMGO | CHO-K1 OPRM1 β-arrestin | 8.1 ± 0.1 | 100 |

| Morphine | CHO-K1 OPRM1 β-arrestin | 6.9 ± 0.2 | 65 ± 7 |

Experimental Protocols

General Cell Culture and Maintenance

The following protocol is for the general culture of AtT-20, HEK293, and CHO cells, which are commonly used for µ-opioid receptor signaling assays. Specific stable cell lines expressing the receptor and assay components are often used and should be cultured according to the supplier's instructions, typically with the addition of a selection antibiotic.

Materials:

-

AtT-20, HEK293, or CHO cells

-

Dulbecco's Modified Eagle Medium (DMEM) or DMEM/F-12

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Humidified incubator (37°C, 5% CO₂)

-

Cell culture flasks and plates

Protocol:

-

Culture cells in T-75 flasks with complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells when they reach 80-90% confluency.

-